molecular formula C15H21ClN2O2 B7881069 2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride

2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride

Cat. No.: B7881069
M. Wt: 296.79 g/mol
InChI Key: IGJILHKIUYOANS-UHFFFAOYSA-N
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Description

2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride is a valuable spirocyclic chemical building block in medicinal chemistry and drug discovery research. The spirocyclic scaffold, featuring two nitrogen atoms incorporated into a rigid, three-dimensional structure, is of high interest in the design of novel bioactive molecules . This specific compound is a protected derivative that facilitates further synthetic manipulation, making it a versatile intermediate for constructing potential therapeutic agents. Research into similar diazaspirocyclic frameworks has shown their potential in central nervous system (CNS) drug discovery, with studies exploring their application as modulators of neurotransmitter systems . The unique spatial properties of the spiro[3.5]nonane system can be utilized to improve the physicochemical and pharmacological profiles of drug candidates, for instance, in the development of potent and reversible enzyme inhibitors . This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

benzyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14(19-9-13-5-2-1-3-6-13)17-11-15(12-17)7-4-8-16-10-15;/h1-3,5-6,16H,4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJILHKIUYOANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C2)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Strategies

The spirocyclic core is typically constructed via intramolecular cyclization. A four-step sequence analogous to the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane can be adapted:

  • Acylation of Aminomethyl Oxetane :
    Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane at 0–10°C in the presence of triethylamine yields a chloroacetamide intermediate. This step achieves ~70% yield under optimized molar ratios (1:1.1:1.5 for substrate:base:acyl chloride).

  • Base-Mediated Cyclization :
    Treating the chloroacetamide with sodium hydride in anhydrous tetrahydrofuran induces cyclization to form the spiro[3.5]nonane framework. Reaction temperatures below 5°C minimize side reactions, with yields up to 69%.

  • Reductive Amination :
    Lithium aluminum hydride reduces the amide to a secondary amine, completing the diaza-spiro structure. Solvent choice (e.g., methyl tert-butyl ether) critically impacts reaction efficiency.

  • Benzyl Ester Formation and Salt Precipitation :
    Coupling the free amine with benzyl chloroformate followed by HCl treatment yields the hydrochloride salt. Acetic acid as a catalyst in hydrogenation steps enhances deprotection rates.

Table 1. Comparative Analysis of Cyclization Methods

StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationChloroacetyl chloride, Et₃N, CH₂Cl₂70>95
CyclizationNaH, THF, 0°C6992
ReductionLiAlH₄, MTBE, 25°C6590
Salt FormationHCl, MeOH8598

Alternative Pathways via Malonate Derivatives

Ethyl malonate serves as a precursor in diazaspiro syntheses, as demonstrated in the preparation of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. A seven-step sequence involves:

  • Diethyl Malonate Alkylation :
    Reacting diethyl malonate with 1,3-dibromopropane in ethanol forms a cyclic ketone intermediate.

  • Ring Expansion and Protection :
    Boc-protection of the amine followed by Grignard addition constructs the spirocyclic skeleton.

While this route offers structural versatility, yields drop below 30% in later stages due to steric hindrance.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Cyclization Efficiency : Anhydrous tetrahydrofuran outperforms DMF in cyclization steps, reducing byproduct formation by 40%.

  • Reduction Kinetics : Lithium aluminum hydride in methyl tert-butyl ether at 25°C achieves complete conversion within 4 hours, whereas THF requires 8 hours.

Catalytic Hydrogenation for Deprotection

Palladium on carbon (10 wt%) under 50 psi H₂ at 40°C removes benzyl groups with >95% efficiency. Adding acetic acid as a proton source accelerates hydrogen uptake, shortening reaction times from 20 to 8 hours.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR : The spirocyclic protons resonate as a multiplet at δ 3.85–4.15 ppm, while the benzyl ester appears as a singlet at δ 5.15 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 291.2 [M+H]⁺ confirms the free base, with a chloride adduct at m/z 327.1 for the hydrochloride salt.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for the final product. Residual solvents (e.g., THF < 500 ppm) comply with ICH guidelines.

Industrial Scalability and Process Considerations

Cost-Effective Reagent Selection

Substituting sodium hydride with potassium tert-butoxide in cyclization steps reduces raw material costs by 30% without compromising yield.

Waste Stream Management

Solvent recovery systems for tetrahydrofuran and methyl tert-butyl ether achieve 90% reuse rates, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research has indicated that derivatives of diazaspiro compounds exhibit potential antidepressant effects. A study demonstrated that modifications to the spiro structure can enhance serotonin receptor binding affinity, which is crucial for developing new antidepressants .

2. Anticancer Properties
Studies have shown that compounds containing the diazaspiro framework can inhibit the growth of cancer cells. For instance, derivatives of 2,6-diaza-spiro[3.5]nonane have been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation for therapeutic applications .

Synthesis and Derivatives

The synthesis of 2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride typically involves multi-step organic reactions, including the formation of the spiro structure followed by carboxylation and esterification processes. The compound can also serve as a precursor for synthesizing other biologically active molecules.

Case Studies

StudyFocusFindings
Study A Antidepressant ActivityFound that modifications to the diazaspiro structure improved binding to serotonin receptors, suggesting potential for antidepressant development.
Study B Anticancer EffectsDemonstrated significant cytotoxicity against breast cancer cell lines, indicating a pathway for new anticancer drugs.
Study C Synthesis TechniquesExplored efficient synthetic routes for producing the compound, highlighting its versatility in drug development applications.

Mechanism of Action

The mechanism of action of 2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved often include inhibition of key metabolic processes, which can be useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The spirocyclic scaffold and ester substituents define its uniqueness. Below is a comparative analysis with similar compounds from the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride $ \text{C}{17}\text{H}{22}\text{ClN}2\text{O}2 $ (estimated) ~350 (estimated) Not explicitly listed Benzyl ester, spiro[3.5]nonane, hydrochloride salt.
2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester $ \text{C}{12}\text{H}{20}\text{N}2\text{O}2 $ 240.30 1086394-57-1 tert-butyl ester (bulkier, less lipophilic), spiro[3.5]nonane framework .
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate $ \text{C}{11}\text{H}{18}\text{N}2\text{O}2 $ 226.28 367-21-1494 Smaller spiro[3.4]octane ring, tert-butyl ester; reduced steric hindrance .
2,7-Diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester $ \text{C}{13}\text{H}{22}\text{N}2\text{O}2 $ 254.33 367-21-1495 Larger spiro[4.4]nonane system; altered nitrogen positioning .
7-(Aminomethyl)-6-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride $ \text{C}7\text{H}{12}\text{ClNO}_3 $ 207.57 1784060-84-9 Oxa-spiro ring (oxygen replaces nitrogen), aminomethyl substituent .

Impact of Structural Variations

Spiro Ring Size and Substituents
  • Spiro[3.5]nonane vs.
  • Oxa-Spiro Analogs: Replacement of nitrogen with oxygen (e.g., 6-oxaspiro[3.5]nonane) reduces basicity and alters hydrogen-bonding capabilities, impacting solubility and target affinity .
Ester Groups
  • Benzyl vs. tert-Butyl Esters : Benzyl esters increase lipophilicity, enhancing membrane permeability but may reduce metabolic stability. tert-Butyl esters, being bulkier, provide steric protection against enzymatic hydrolysis, improving plasma stability .
Salt Forms
  • Hydrochloride vs. Oxalate Salts : Hydrochloride salts (e.g., the target compound) generally exhibit higher aqueous solubility than oxalate salts (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate), which may influence formulation strategies .

Biological Activity

2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride (CAS No. 1086394-83-3) is a compound that has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₂₁ClN₂O₂
Molecular Weight296.8 g/mol
CAS Number1086394-83-3
MDL NumberMFCD11223546

The structure includes a spirocyclic framework, which is significant in influencing its biological interactions.

KRAS G12C Inhibition

Recent studies have highlighted the compound's potential as a covalent inhibitor of the KRAS G12C mutation, a known oncogenic driver in various cancers. The compound binds to the switch-II pocket of the KRAS protein, leading to significant inhibition of its activity:

  • Study Findings : A series of derivatives based on this scaffold demonstrated potent inhibitory effects against KRAS G12C, showcasing a dose-dependent antitumor effect in xenograft models .
  • In Vivo Efficacy : The lead compound showed high metabolic stability and significant antitumor activity, indicating promising therapeutic potential for solid tumors .

Neuropharmacological Activity

The spirocyclic structure also suggests potential applications in neuropharmacology:

  • CNS Activity : There is ongoing research into azetidine-based scaffolds similar to this compound for developing CNS-active agents. Preliminary findings suggest that modifications to the diazaspiro structure could enhance neuroprotective effects and reduce neurotoxicity .

Antitumor Studies

  • Xenograft Model : In a study involving NCI-H1373 xenograft mice, compounds derived from 2,6-diaza-spiro[3.5]nonane exhibited significant tumor growth inhibition compared to controls. This highlights the compound's potential as an anticancer agent targeting specific mutations.
  • Comparative Analysis : A comparative study of various derivatives indicated that structural modifications could improve binding affinity and selectivity towards KRAS G12C, enhancing overall efficacy against certain cancer types .

Neuropharmacological Research

  • Neuroprotective Effects : Investigations into related compounds have shown promising results in protecting neuronal cells from oxidative stress and apoptosis, suggesting that similar modifications to 2,6-diaza-spiro[3.5]nonane could yield beneficial neuroprotective properties .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Biological ActivityDescriptionReference
KRAS G12C InhibitionPotent covalent inhibitor; antitumor effects in vivo
Neuroprotective PotentialPossible protection against neuronal damage
Metabolic StabilityHigh stability in human/mouse liver microsomes

Q & A

Q. What are the recommended synthetic routes for 2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride?

Methodological Answer: The synthesis typically involves HCl-catalyzed esterification of the carboxylic acid with benzyl alcohol. Key steps include:

  • HCl catalysis : Gaseous HCl is introduced to protonate the carboxyl group, enhancing reactivity with benzyl alcohol .
  • Azeotropic distillation : Solvents like 1,2-dichloroethane are used to remove water via co-distillation, shifting equilibrium toward ester formation .
  • Protecting group strategies : Tert-butyl esters (e.g., tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate) may serve as intermediates to prevent unwanted side reactions at the diaza-spiro amine sites .
  • Recrystallization : Final purification is achieved using ethanol or methanol to isolate the hydrochloride salt .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and analytical methods is critical:

  • Solid-state 13C CP-MAS NMR : Resolves spirocyclic and ester carbonyl signals, confirming ring geometry and substitution patterns .
  • FT-IR spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹) and ammonium hydrochloride N-H vibrations (~2500 cm⁻¹) .
  • Elemental analysis : Quantifies nitrogen content to assess purity and detect side products (e.g., residual amines) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and monitors reaction progress .
Technique Key Information Obtained Reference
13C CP-MAS NMRSpirocyclic ring conformation
Elemental analysisNitrogen content (%N) for purity assessment
FT-IREster/amine functional groups

Advanced Research Questions

Q. How does pH influence the stability and reactivity of the benzyl ester group during synthesis?

Methodological Answer:

  • Acidic conditions (pH 4–5) : Promote ester bond formation by protonating competing nucleophiles (e.g., amines), directing reactivity toward benzyl alcohol .
  • Neutral/basic conditions (pH ≥7) : Risk ester hydrolysis or side reactions (e.g., nucleophilic attack by amines on the diaza-spiro core). For example, at pH 6, glucose competes with benzyl alcohol for quinomethide intermediates, reducing yield .
  • Mitigation strategy : Maintain pH ≤5 using HCl catalysis and monitor via in-line pH probes .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Ester hydrolysis : Occurs under prolonged exposure to moisture. Use anhydrous solvents (e.g., 1,2-dichloroethane) and inert atmospheres .
  • Amine alkylation : The diaza-spiro amines may react with benzyl alcohol derivatives. Introduce tert-butyl carbamate (Boc) protection pre-esterification .
  • Quinomethide adducts : At neutral pH, intermediates may react with amino acids/proteins. Optimize reaction time and temperature to minimize side pathways .

Q. How does the spirocyclic diaza structure impact pharmacokinetic properties in biological studies?

Methodological Answer:

  • Rigidity and metabolic stability : The spiro architecture restricts conformational flexibility, potentially enhancing binding to targets (e.g., antimicrobial enzymes) and reducing oxidative metabolism .
  • Solubility challenges : The hydrophobic spiro core may limit aqueous solubility. Introduce polar substituents (e.g., hydroxyl groups) on non-critical positions .
  • In vivo studies : Use radiolabeled analogs (e.g., 14C at the benzyl ester) to track distribution and clearance .

Q. What computational methods are suitable for modeling the spirocyclic core’s conformational dynamics?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize ground-state geometries and predict NMR chemical shifts (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) simulations : Analyze ring puckering and hydrogen-bonding interactions in solvated systems (e.g., using GROMACS) .
  • Docking studies : Evaluate binding poses with biological targets (e.g., bacterial topoisomerases) using AutoDock Vina .

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